

# Sulfo-Cyanine5 azide molecular weight and formula

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Compound of Interest		
Compound Name:	Sulfo-Cyanine5 azide	
Cat. No.:	B14769643	Get Quote

An In-depth Technical Guide to Sulfo-Cyanine5 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of **Sulfo-Cyanine5 azide**, a water-soluble fluorescent dye widely utilized in biological research for the labeling and detection of biomolecules.

## **Core Properties of Sulfo-Cyanine5 Azide**

**Sulfo-Cyanine5 azide** is a bright, photostable, and water-soluble fluorescent probe. Its azide functional group allows for its covalent attachment to biomolecules via "click chemistry," a set of highly efficient and specific reactions. The sulfonated nature of the dye enhances its water solubility, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.

The molecular weight and formula of **Sulfo-Cyanine5 azide** can vary depending on the salt form and the specific chemical structure provided by different manufacturers. Below is a summary of the quantitative data reported by various suppliers.

### Data Presentation: Molecular Weight and Formula



Supplier	Molecular Weight ( g/mol )	Molecular Formula	Salt Form
Lumiprobe[1]	762.98	C35H43N6KO7S2	Potassium
Fisher Scientific[2]	762.98	C35H43N6KO7S2	Potassium
Lumiprobe[3]	746.87	C35H43N6NaO7S2	Sodium
Santa Cruz Biotechnology[4]	833.01	C37H48N6O10S3	Not Specified
MedchemExpress[5]	738.92	C36H46N6O7S	Not Specified

Note: Researchers should always refer to the certificate of analysis provided by the supplier for the lot-specific molecular weight and formula.

# **Experimental Applications and Protocols**

**Sulfo-Cyanine5 azide** is primarily employed in bioorthogonal labeling experiments through click chemistry. The two main types of click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

# Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. This reaction is widely used for labeling proteins, nucleic acids, and other biomolecules that have been functionalized with a terminal alkyne.

Experimental Protocol: Labeling of an Alkyne-Modified Protein with Sulfo-Cyanine5 Azide

This protocol is a general guideline and may require optimization for specific proteins and applications.

#### Materials:

Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)



#### • Sulfo-Cyanine5 azide

- Copper(II) sulfate (CuSO4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Sodium ascorbate (freshly prepared)
- Degassing equipment (optional, but recommended)

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of Sulfo-Cyanine5 azide in anhydrous DMSO or water.
  - Prepare a 20 mM stock solution of CuSO4 in water.
  - Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
  - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified protein with a suitable buffer to the desired final concentration.
  - Add the Sulfo-Cyanine5 azide stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a common starting point.
  - Prepare a premix of CuSO4 and the stabilizing ligand. For example, mix the CuSO4 stock solution with the THPTA stock solution in a 1:5 molar ratio.
  - Add the CuSO4/ligand premix to the protein-dye mixture.



 To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 1-5 mM).

#### Incubation:

 Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) for sensitive proteins. Protect the reaction from light.

#### Purification:

 Remove the unreacted dye and other small molecules from the labeled protein using size exclusion chromatography, dialysis, or spin filtration.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIFO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.

Experimental Protocol: Live-Cell Labeling with Sulfo-Cyanine5 Azide

This protocol describes the labeling of cells that have been metabolically engineered to express azide groups on their cell surface glycans.

#### Materials:

- Cells cultured with an azide-modified sugar (e.g., Ac4ManNAz) to introduce azides into cell surface glycans.
- Sulfo-Cyanine5 azide.
- Phosphate-buffered saline (PBS) or other suitable cell culture medium.

#### Procedure:

Cell Preparation:



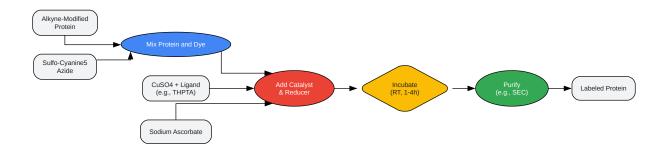
- Culture cells in the presence of an appropriate azide-modified monosaccharide for 24-72 hours to allow for metabolic incorporation into cell surface glycans.
- Gently wash the cells with warm PBS to remove any unincorporated azide-modified sugars.

#### Labeling Reaction:

- Prepare a working solution of a cyclooctyne-functionalized Sulfo-Cyanine5 derivative (e.g., Sulfo-Cyanine5-DBCO) in a serum-free cell culture medium or PBS. The optimal concentration should be determined empirically but typically ranges from 5 to 50 μM.
- Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
- Washing and Imaging:
  - Gently wash the cells three times with warm PBS to remove the unreacted dye.
  - The cells are now labeled and ready for imaging using a fluorescence microscope with appropriate filters for the Cy5 dye.

### **Visualizations**

## **Experimental Workflow: Protein Labeling via CuAAC**

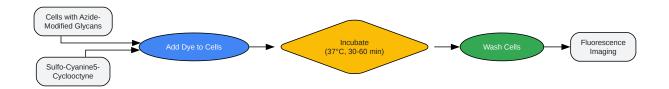


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Caption: Workflow for labeling an alkyne-modified protein with **Sulfo-Cyanine5 azide** via CuAAC.

## **Experimental Workflow: Live-Cell Labeling via SPAAC**



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Caption: Workflow for live-cell labeling using Sulfo-Cyanine5-cyclooctyne and SPAAC.

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